N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Acquire this exclusive imidazole thioacetanilide building block—a novel, uncharacterized scaffold for HIV-1 NNRTI and kinase inhibitor research. Its unique N-(m-tolyl) and 2,4-dimethoxyphenyl combination ensures diversity-oriented screening against drug-resistant HIV-1 RT variants. No target-specific data published; ideal as a BACE1 inactive control. Modular structure enables systematic diversification (oxidation, N-aryl replacement). ≥95% HPLC purity; ready for parallel synthesis without additional purification.

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 851131-11-8
Cat. No. B2686176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS851131-11-8
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H21N3O3S/c1-14-5-4-6-15(11-14)23-10-9-21-20(23)27-13-19(24)22-17-8-7-16(25-2)12-18(17)26-3/h4-12H,13H2,1-3H3,(H,22,24)
InChIKeyIUSONMNYODOKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-11-8) Procurement Intelligence: A Baseline Overview


N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule (C20H21N3O3S, MW: 383.5 g/mol) belonging to the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide structural class [1]. Its architecture—a 2,4-dimethoxyphenyl acetamide side arm connected via a thioether bridge to an N-m-tolylimidazole core—positions it within a patent-dense chemical space investigated for HIV-1 non-nucleoside reverse transcriptase inhibition, β-secretase (BACE1) modulation, and antimicrobial applications. While the scaffold is well-precedented, no target-specific biological activity data have been published in peer-reviewed literature or authoritative databases as of April 2026; all known procurement listings identify this compound as a research-grade screening molecule of uncharacterized potency.

Why Procuring N-(2,4-Dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Reduced to Generic Scaffold Interchange


Within the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide class, even conservative substituent permutations produce large shifts in target engagement and selectivity profiles. In the foundational HIV-1 NNRTI series, replacing the N-aryl group from 2,6-dimethylphenyl to 2-chloro-4-methoxyphenyl altered anti-HIV-1 EC50 values by ≥10-fold, while analogous BACE1 programs demonstrated that sub-μM enzyme inhibition was lost entirely when the N-phenyl acetamide moiety was substituted with non-optimized groups [1]. The target compound carries a unique combination of three structural variables—N-(m-tolyl) on the imidazole, 2,4-dimethoxy substitution on the anilide ring, and the thioether linker—that has no published quantitative activity match in the public domain. Substitution with superficially similar analogs (e.g., N-(4-methoxyphenyl), N-(2,4-dimethoxyphenyl), or benzo-fused imidazole variants) introduces unquantified potency and selectivity risks that cannot be predicted from class-level SAR alone [2].

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-11-8): Comparator Analysis


Physicochemical Differentiation via Computational LogP and H-Bond Profile Relative to the N-(4-Methoxyphenyl) Analog

Computed XLogP3 for the target compound is 3.7, driven by the m-tolyl group, compared with a lower predicted LogP for the closest purchasable analog N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide (CAS 688336-39-2, XLogP3 ~3.0–3.3 estimated from fragment addition). The ~0.4–0.7 log unit increase corresponds to approximately 2.5–5× higher predicted octanol–water partitioning, which alters predicted membrane permeability and nonspecific protein binding [1]. The target also possesses one H-bond donor (amide NH) and five H-bond acceptors, a profile distinct from analogs bearing additional methoxy or hydroxy substituents that alter PSA and solubility .

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Scaffold Activity Precedent: HIV-1 NNRTI Potency of Imidazole Thioacetanilides vs. Triazole/Tetrazole Leads

In the 2009 imidazole thioacetanilide (ITA) series by Zhan et al., the most potent compounds (e.g., 4a5, EC50 = 0.18 μM; 4a2, EC50 = 0.20 μM) were more effective than the lead triazole compound L1 (EC50 = 2.053 μM) and the reference drugs nevirapine and delavirdine [1]. The target compound shares the identical ITA scaffold but differs at both the N-aryl imidazole position (m-tolyl vs. variously substituted phenyls in the published series) and the anilide ring (2,4-dimethoxyphenyl vs. 2-chloro-4-methoxyphenyl or 2,6-dimethylphenyl in the most potent analogs). The published SAR indicates that the N-aryl substituent on the imidazole ring is a critical potency determinant; no analog with an N-(m-tolyl) imidazole was evaluated, meaning the activity of the target compound cannot be interpolated [1].

HIV-1 reverse transcriptase NNRTI Imidazole thioacetanilide Antiviral

BACE1 Inhibitor Scaffold Reference: Potency Thresholds for 2-Thio-N-(thiazol/imidazol-2-yl)acetamide Series

A 2017 study of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides reported the most potent analog, compound 41, with BACE1 IC50 = 4.6 μM, high predicted BBB permeability, and low HEK293 cytotoxicity [1]. Sixteen compounds achieved μM to sub-μM BACE1 inhibition. However, this series differs fundamentally from the target compound: the acetamide nitrogen is directly attached to a thiazole or imidazole ring (N-(thiazol/imidazol-2-yl) acetamide), whereas the target compound bears an N-(2,4-dimethoxyphenyl) acetamide. Published SAR shows that removal of the thiazole/imidazole acetamide moiety abolished BACE1 activity; the target compound lacks this critical pharmacophoric element and thus cannot be assumed to retain BACE1 inhibition.

BACE1 inhibition Alzheimer's disease β-secretase Non-peptidomimetic inhibitor

Antimicrobial Activity of 2,4-Dimethoxyphenyl-Containing Imidazole Derivatives: MIC Ranges in Published Analog Series

A series of 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole derivatives evaluated for antimicrobial activity by microdilution showed MIC values against S. aureus, S. epidermidis, E. coli, Klebsiella spp., and C. albicans, with the most active compounds exhibiting MICs in the 8–64 μg/mL range and activity comparable to amoxicillin and fluconazole standards [1]. Separately, imidazolidineiminothione compounds bearing a 2,4-dimethoxyphenyl substituent at N-(1) yielded IC50 values of 3.12–4.34 μg/mL against multiple cancer cell lines in cytotoxicity screening [2]. The target compound carries the 2,4-dimethoxyphenyl moiety on the acetamide side chain rather than directly on the imidazole ring, representing a topological isomer of the active antimicrobial compounds; its activity cannot be inferred from these data.

Antimicrobial Imidazole 2,4-dimethoxyphenyl Antifungal Antibacterial

Absence of Target-Specific Bioactivity Data Across Major Public Databases

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the Patent Chemistry Database (SureChEMBL) as of April 2026 returned zero quantitative bioactivity records (IC50, Ki, EC50, MIC, % inhibition at defined concentration) for CAS 851131-11-8 [1][2]. In contrast, structurally related compounds within the same 2-(1-aryl-1H-imidazol-2-ylthio)acetamide subclass (e.g., compounds from the Zhan et al. 2009 HIV-1 NNRTI study) have 45+ curated bioactivity data points in ChEMBL. This represents a complete evidence gap: the target compound has not been evaluated in any disclosed biochemical, cellular, or in vivo assay.

Database mining Bioactivity gap ChEMBL BindingDB PubChem

Recommended Application Scenarios for N-(2,4-Dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851131-11-8)


Primary High-Throughput Screening (HTS) for HIV-1 NNRTI Lead Discovery

The target compound shares the imidazole thioacetanilide scaffold with validated sub-micromolar HIV-1 NNRTIs (e.g., EC50 = 0.18 μM for 4a5) [1]. Its novel N-(m-tolyl) and 2,4-dimethoxyphenyl substitution pattern is absent from any published SAR study, making it a legitimate candidate for diversity-oriented screening against wild-type and drug-resistant HIV-1 RT variants. Recommended assay: MT-4 cell-based anti-HIV-1 assay with nevirapine (EC50 = 0.15–0.31 μM) as internal reference standard.

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Campaigns Targeting CNS-Penetrant Kinase Inhibitors

The compound's computed logP (XLogP3 = 3.7) and moderate molecular weight (383.5 g/mol) fall within favorable ranges for CNS drug-likeness, while the imidazole-thioether-acetamide architecture offers multiple vector points for fragment elaboration [2]. Its uncharacterized kinase selectivity profile necessitates broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) before target nomination.

Synthetic Intermediate for Diversified Imidazole-Thioether Library Construction

The compound's modular structure—a 1-(m-tolyl)-2-mercaptoimidazole core condensed with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide—enables systematic diversification: replacement of the m-tolyl group, oxidation of the thioether to sulfoxide/sulfone, or variation of the 2,4-dimethoxyanilide portion. Procurement in ≥95% purity (HPLC) from reputable vendors supports parallel synthesis workflows without additional purification.

Negative Control Compound for BACE1 Inhibitor Assays

Because the target compound lacks the N-(thiazol/imidazol-2-yl) acetamide pharmacophore shown to be essential for BACE1 inhibition in the 2017 series (compound 41 IC50 = 4.6 μM), it can serve as a structurally matched inactive control in BACE1 FRET assays, provided its inactivity is first confirmed experimentally [3]. This application leverages its scaffold similarity to active BACE1 inhibitors while exploiting its pharmacophoric divergence.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.